molecular formula C16H14Cl2O2 B13884663 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde CAS No. 921630-63-9

4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde

Cat. No.: B13884663
CAS No.: 921630-63-9
M. Wt: 309.2 g/mol
InChI Key: OONTVLLCKAFALT-UHFFFAOYSA-N
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Description

4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde is an organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a dichloromethylphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde typically involves the reaction of 2,6-dichloro-4-methylphenol with an appropriate ethylating agent to form the intermediate 2-(2,6-dichloro-4-methylphenoxy)ethyl compound. This intermediate is then subjected to a formylation reaction to introduce the benzaldehyde group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloromethylphenoxyethyl moiety may facilitate binding to hydrophobic pockets, while the benzaldehyde group can form covalent or non-covalent interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

921630-63-9

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

4-[2-(2,6-dichloro-4-methylphenoxy)ethyl]benzaldehyde

InChI

InChI=1S/C16H14Cl2O2/c1-11-8-14(17)16(15(18)9-11)20-7-6-12-2-4-13(10-19)5-3-12/h2-5,8-10H,6-7H2,1H3

InChI Key

OONTVLLCKAFALT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCC2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

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